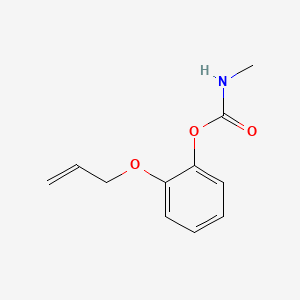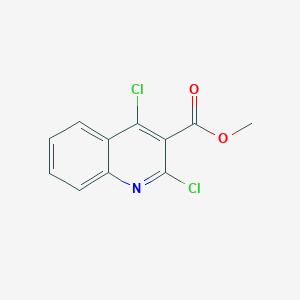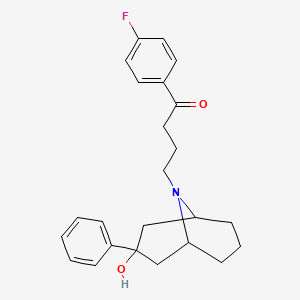
Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one is a complex organic compound that features a fluorophenyl group, a hydroxy-phenyl group, and an azabicyclo nonane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one typically involves multiple steps, including:
Formation of the azabicyclo nonane core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the hydroxy-phenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one: can be compared with other azabicyclo nonane derivatives or fluorophenyl compounds.
Differences: The presence of the fluorophenyl group and the specific arrangement of functional groups might confer unique properties, such as increased stability, specificity, or potency.
Uniqueness
- The combination of the azabicyclo nonane core with the fluorophenyl and hydroxy-phenyl groups might result in unique biological activities or chemical reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
101221-59-4 |
|---|---|
Molekularformel |
C24H28FNO2 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-(3-hydroxy-3-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one |
InChI |
InChI=1S/C24H28FNO2/c25-20-13-11-18(12-14-20)23(27)10-5-15-26-21-8-4-9-22(26)17-24(28,16-21)19-6-2-1-3-7-19/h1-3,6-7,11-14,21-22,28H,4-5,8-10,15-17H2 |
InChI-Schlüssel |
HKJWHCRTZKKXEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC(C1)N2CCCC(=O)C3=CC=C(C=C3)F)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
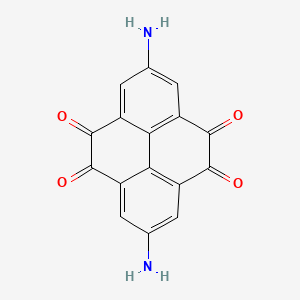
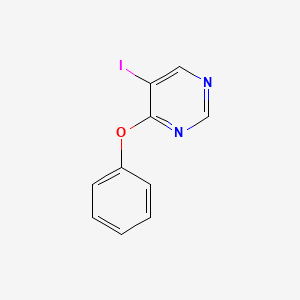
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
